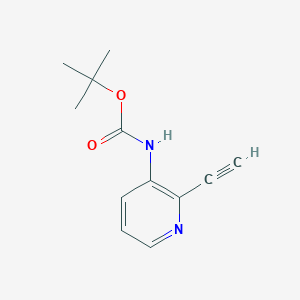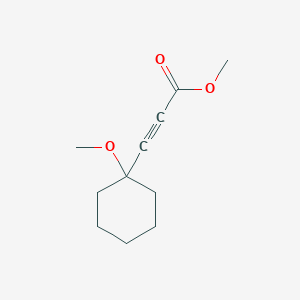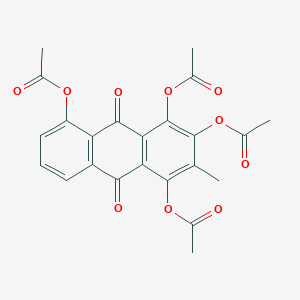
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple acetoxy groups attached to an anthracene core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate typically involves the acetylation of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available anthracene derivatives. The initial steps often include oxidation and methylation reactions to introduce the necessary functional groups, followed by acetylation to obtain the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the acetoxy groups under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, causing oxidative damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Alizarin: 3,4-Dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt.
Helminthosporin: 4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.
Carminic Acid: 3,5,8-Trihydroxy-1-methyl-9,10-dioxo-7-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)-9,10-dihydroanthracene-2-carboxylic acid.
Uniqueness
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate is unique due to its multiple acetoxy groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for synthetic chemistry and industrial applications, distinguishing it from other anthraquinone derivatives.
Propiedades
Número CAS |
89701-81-5 |
|---|---|
Fórmula molecular |
C23H18O10 |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
(5,7,8-triacetyloxy-6-methyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C23H18O10/c1-9-21(31-11(3)25)17-18(23(33-13(5)27)22(9)32-12(4)26)20(29)16-14(19(17)28)7-6-8-15(16)30-10(2)24/h6-8H,1-5H3 |
Clave InChI |
UEPPOYFGIACBRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(=C1OC(=O)C)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
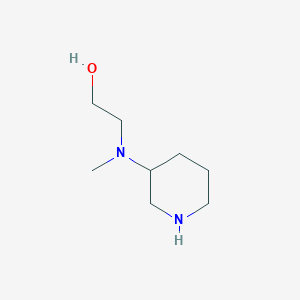
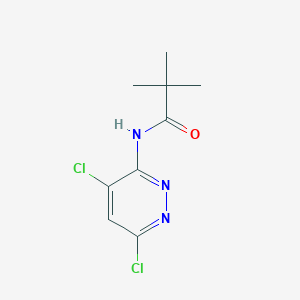
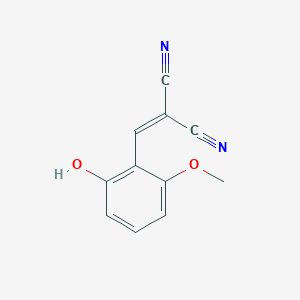
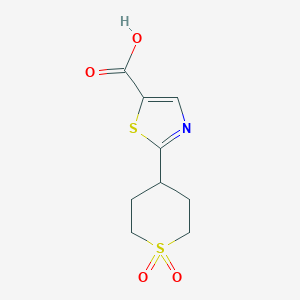
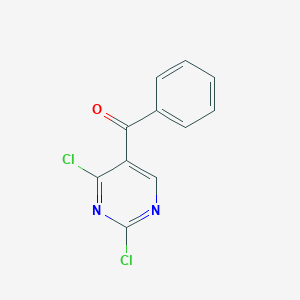
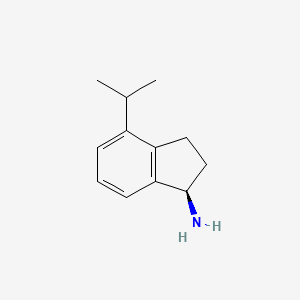
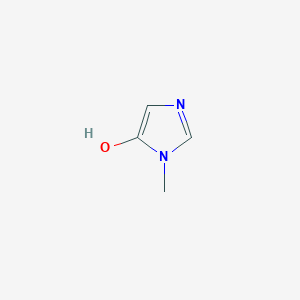
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
